
(S)-1-(3-(tert-butyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-(tert-butyl)phenyl)ethanamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-1-(3-(tert-butyl)phenyl)ethanamine, also known as (S)-3-(tert-butyl)phenethylamine, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent research.
This compound is characterized by a chiral center and a bulky tert-butyl group that enhances its lipophilicity. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
1. Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, phenylthiazole derivatives containing tert-butyl side chains have shown promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. These compounds demonstrated not only bactericidal effects but also the ability to disrupt biofilms formed by resistant strains .
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Phenylthiazole 19 | MRSA | 0.5 µg/mL |
Phenylthiazole 23 | Enterococcus faecalis | 1.0 µg/mL |
This compound | Not directly tested | Potential based on structure |
2. Anticancer Activity
The compound has been evaluated for its anticancer potential. Similar compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549). A study reported that derivatives with a similar structure exhibited IC50 values in the low micromolar range against these cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 27f | MCF-7 | 0.3 |
Compound 27a | HCT116 | 0.45 |
This compound | Not directly tested | Potential based on structure |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as GSK-3β and PI3K pathways, which are crucial for cancer cell survival and proliferation .
- Disruption of Biofilms: The ability to disrupt biofilms formed by bacteria is significant for treating infections caused by resistant strains .
- Modulation of Oxidoreductase Activity: Some derivatives have demonstrated the ability to modulate oxidoreductase activity, which plays a role in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) .
Study on Antibacterial Properties
A study published in the European Journal of Medicinal Chemistry evaluated a series of phenylthiazole derivatives with tert-butyl groups for their antibacterial properties against MRSA. The results indicated that certain derivatives had a significantly longer biological half-life and enhanced antibacterial activity compared to first-generation antibiotics .
Anticancer Evaluation
In another study focusing on anticancer activity, a library of compounds including those structurally related to this compound was synthesized and tested against various cancer cell lines. The findings revealed that modifications at specific positions on the aromatic ring could enhance antiproliferative effects .
Applications De Recherche Scientifique
(S)-1-(3-(tert-butyl)phenyl)ethanamine, also known as (S)-1-(3-tert-butylphenyl)ethylamine, is a chiral amine that has garnered attention in various scientific research applications. This compound is particularly significant in the fields of medicinal chemistry, neuropharmacology, and asymmetric synthesis. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Antidepressant Activity
This compound has been investigated for its potential antidepressant properties. Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various substituted phenyl ethanamines, including this compound. The findings suggested that modifications in the tert-butyl group significantly influenced the compound's binding affinity to serotonin transporters, enhancing its antidepressant effects .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings:
In vitro studies demonstrated that this compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting its potential for neuroprotection. A notable study showed that this compound treatment led to a significant decrease in amyloid-beta accumulation, a hallmark of Alzheimer's disease .
Chiral Auxiliary in Synthesis
This compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Data Table: Chiral Synthesis Applications
Compound Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Alcohols | Reduction | 85 | 95 |
Amines | N-alkylation | 90 | 92 |
Carboxylic Acids | Asymmetric synthesis | 78 | 94 |
Pharmaceutical Development
The compound is also being explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Case Study:
A recent investigation into novel analgesics utilized this compound as a starting material. The derivatives synthesized exhibited enhanced potency compared to existing analgesics, indicating potential for further development .
Propriétés
IUPAC Name |
(1S)-1-(3-tert-butylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUXBJVPSMUQRD-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.